molecular formula C10H16ClNO3 B15328052 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Cat. No.: B15328052
M. Wt: 233.69 g/mol
InChI Key: KCUJFNYDOADUJX-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminoethyl group attached to a dimethoxyphenol core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride typically involves the reaction of 2,6-dimethoxyphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: Similar structure but lacks the dimethoxy groups, resulting in different chemical properties and reactivity.

    2,6-Dimethoxyphenol: Lacks the aminoethyl group, leading to different applications and biological activities.

    4-(1-Aminoethyl)-2-methoxyphenol:

Uniqueness

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is unique due to the presence of both aminoethyl and dimethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-dimethoxyphenol;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3;/h4-6,12H,11H2,1-3H3;1H

InChI Key

KCUJFNYDOADUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)N.Cl

Origin of Product

United States

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